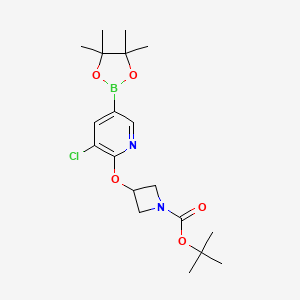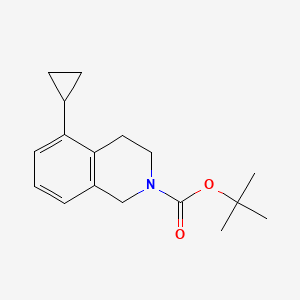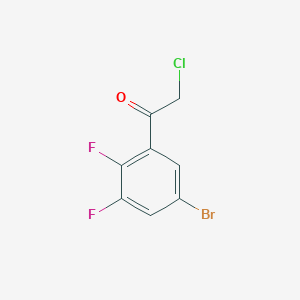
5'-Bromo-2',3'-difluorophenacyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Bromo-2’,3’-difluorophenacyl chloride is an organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenacyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’,3’-difluorophenacyl chloride typically involves the halogenation of a phenacyl precursor. One common method includes the bromination of 2’,3’-difluorophenacyl chloride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of 5’-Bromo-2’,3’-difluorophenacyl chloride may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5’-Bromo-2’,3’-difluorophenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5’-Bromo-2’,3’-difluorophenacyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5’-Bromo-2’,3’-difluorophenacyl chloride involves its reactivity with nucleophiles and electrophiles. The presence of halogen atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological studies or cross-coupling in synthetic chemistry.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-nitropyridine
- 2,3-Difluorophenacyl bromide
- 5-Bromo-2’,3’-difluorophenacyl bromide
Comparison
Compared to similar compounds, 5’-Bromo-2’,3’-difluorophenacyl chloride is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical reactions. Its difluoro substitution also imparts distinct electronic properties, making it valuable in specific synthetic applications.
特性
分子式 |
C8H4BrClF2O |
|---|---|
分子量 |
269.47 g/mol |
IUPAC名 |
1-(5-bromo-2,3-difluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-4-1-5(7(13)3-10)8(12)6(11)2-4/h1-2H,3H2 |
InChIキー |
LGWKIJUYOAUOFI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)CCl)F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


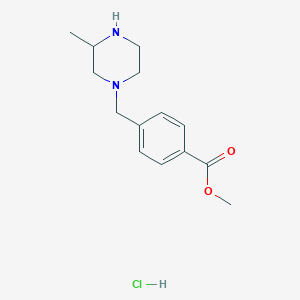
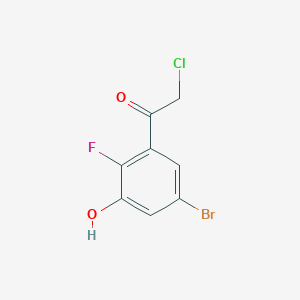
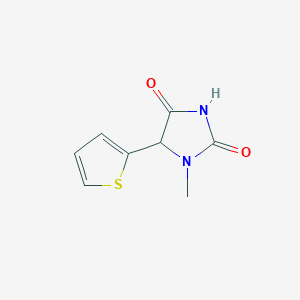
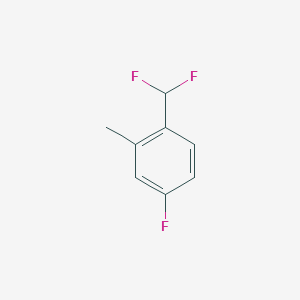
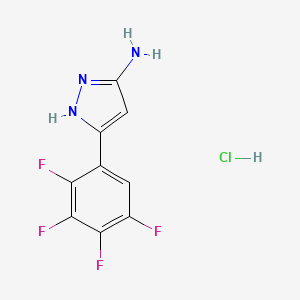
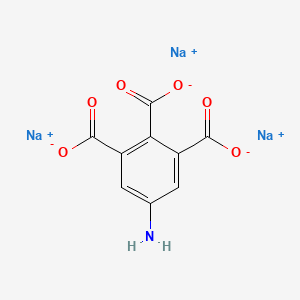
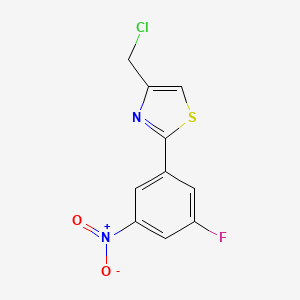
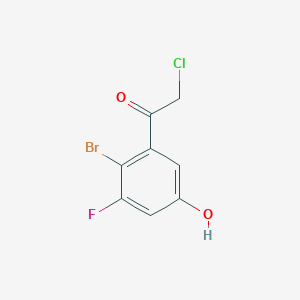
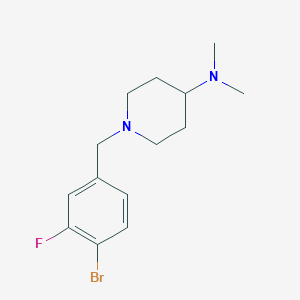
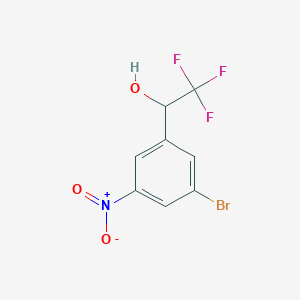
![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13717764.png)
